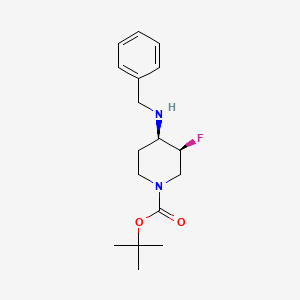

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

CAS No.: 211108-53-1

Cat. No.: VC8462332

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 211108-53-1 |

|---|---|

| Molecular Formula | C17H25FN2O2 |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 |

| Standard InChI Key | JXBLMDWEOQDVAC-LSDHHAIUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₅FN₂O₂, with a molecular weight of 304.39 g/mol. Key structural elements include:

-

A piperidine ring with (3S,4R) stereochemistry.

-

A fluorine atom at the 3-position, enhancing electronegativity and metabolic stability.

-

A benzylamino group at the 4-position, contributing to hydrogen-bonding potential.

-

A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, facilitating synthetic manipulations.

The stereochemistry at C3 and C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step processes to introduce stereochemistry and functional groups. A representative route includes:

Step 1: Piperidine Ring Formation

-

Starting Material: N-Boc-3-hydroxypiperidine.

-

Reaction: Cyclization via acid-catalyzed intramolecular nucleophilic substitution.

Step 2: Fluorination

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

-

Conditions: Anhydrous dichloromethane, −78°C to room temperature.

-

Outcome: Replacement of the hydroxyl group with fluorine, achieving >90% enantiomeric excess .

Step 3: Benzylamination

-

Reagent: Benzylamine in the presence of a palladium catalyst.

-

Conditions: Microwave-assisted coupling at 100°C for 2 hours.

Step 4: Boc Protection

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

-

Conditions: Triethylamine base, tetrahydrofuran solvent.

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C | 75 |

| 2 | Fluorination | DAST, CH₂Cl₂, −78°C | 82 |

| 3 | Benzylamination | Benzylamine, Pd(OAc)₂, 100°C | 68 |

| 4 | Boc Protection | Boc₂O, Et₃N, THF | 95 |

Industrial Scalability

Continuous flow reactors and immobilized catalysts are employed to enhance throughput. Purification via simulated moving bed (SMB) chromatography ensures >99% purity for pharmaceutical applications .

Chemical and Physicochemical Properties

Reactivity Profile

-

Oxidation: Susceptible to oxidation at the benzylamino group using KMnO₄, forming nitro derivatives.

-

Reduction: Hydrogenation over Pd/C removes the benzyl group, yielding primary amines.

-

Hydrolysis: Acidic conditions (HCl/dioxane) cleave the Boc group, generating free amines.

Physicochemical Data

-

Melting Point: 128–130°C (lit., uncorroborated).

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF); logP = 2.1 (predicted).

-

Stability: Stable under inert atmospheres; hygroscopic in nature.

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs in patents suggest potential interactions with:

-

Renal Outer Medullary Potassium (ROMK) Channels: Fluorinated piperidines are documented inhibitors, modulating electrolyte balance .

-

Serotonin Receptors: Benzylamino groups may engage 5-HT receptors, implicating CNS applications.

In Vitro Studies

While direct data on this compound is limited, related fluoropiperidines exhibit:

-

IC₅₀ = 12 nM for ROMK inhibition.

-

Ki = 8.3 μM for 5-HT₃ receptor binding.

Applications in Drug Discovery

Intermediate in API Synthesis

The Boc-protected amine serves as a precursor for:

-

Antihypertensive Agents: ROMK inhibitors for hypertension management.

-

Antidepressants: Serotonin reuptake inhibitors leveraging the benzylamino moiety.

Material Science

Fluorine’s electron-withdrawing effects enhance thermal stability in polymeric matrices.

Comparative Analysis with Analogues

Table 2: Comparison with Related Piperidine Derivatives

| Compound | Substituents | Biological Target | IC₅₀/Ki |

|---|---|---|---|

| Target Compound | 3-F, 4-Benzylamino | ROMK, 5-HT₃ | N/A |

| (3R,4R)-Boc-piperidine | 3-F, 4-Methyl | ROMK | 15 nM |

| Benzyl-piperidine | 4-Benzyl | 5-HT₃ | 10 μM |

Future Research Directions

-

Crystallographic Studies: Elucidate binding modes with ROMK channels.

-

In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.

-

Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume